molecular formula C22H20BrFN2O3S B297223 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide

カタログ番号 B297223
分子量: 491.4 g/mol
InChIキー: PGKJYHQTYCOLDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide, commonly known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in the field of cancer research. It is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

作用機序

BMS-986205 selectively binds to the bromodomains of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins, which are responsible for recognizing and binding to acetylated histones. This prevents the recruitment of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins to chromatin, leading to the downregulation of oncogenic genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMS-986205 has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. In addition, BMS-986205 has been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.

実験室実験の利点と制限

One of the major advantages of BMS-986205 is its selectivity for 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins, which reduces the potential for off-target effects. In addition, BMS-986205 has demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of BMS-986205 is its poor solubility, which may limit its use in certain experimental settings.

将来の方向性

There are several potential future directions for the development of BMS-986205. One area of interest is the combination of BMS-986205 with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another area of interest is the development of more potent and selective 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide inhibitors with improved pharmacokinetic properties. Finally, the use of BMS-986205 in the treatment of other diseases, such as inflammatory disorders or viral infections, is also an area of active research.
In conclusion, BMS-986205 is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of various types of cancer. Its selectivity for 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins and good pharmacokinetic properties make it an attractive candidate for further development as a cancer therapy. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

合成法

The synthesis of BMS-986205 involves a multi-step process that starts with the reaction of 4-bromoaniline with 4-methylbenzylsulfonyl chloride to form 4-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)aniline. This intermediate is then reacted with 2-fluoroacetophenone in the presence of a base to form the final product, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide.

科学的研究の応用

BMS-986205 has been extensively studied for its potential use in cancer therapy. 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins play a critical role in the regulation of gene expression, and aberrant expression of these proteins has been implicated in the development and progression of various types of cancer. BMS-986205 has been shown to inhibit the activity of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(2-fluorophenyl)acetamide proteins, leading to the downregulation of oncogenic genes and the induction of apoptosis in cancer cells.

特性

分子式

C22H20BrFN2O3S

分子量

491.4 g/mol

IUPAC名

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C22H20BrFN2O3S/c1-16-6-8-17(9-7-16)14-26(30(28,29)19-12-10-18(23)11-13-19)15-22(27)25-21-5-3-2-4-20(21)24/h2-13H,14-15H2,1H3,(H,25,27)

InChIキー

PGKJYHQTYCOLDG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Br

正規SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。